4-(4-Chlorophenyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOOIZJTFGDHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689573 | |
| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-96-3 | |
| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Chlorobenzoyl Chloride
A patent detailing the synthesis of 4-chloro-4'-hydroxybenzophenone (CN104030911A) provides insights into adapting Friedel-Crafts chemistry for chlorophenyl incorporation. In this method, methyl-phenoxide reacts with parachlorobenzoyl chloride in chlorobenzene under aluminum chloride catalysis. The reaction proceeds at 35–45°C, followed by thermal demethylation at 130–140°C to yield the hydroxylated product. While this protocol targets benzophenone derivatives, analogous conditions could be applied to benzoic acid substrates by substituting methyl-phenoxide with 2-hydroxybenzoic acid methyl ester.
Key Data:
Limitations and Modifications
The use of aluminum chloride generates stoichiometric waste, posing environmental concerns. Alternative catalysts, such as FeCl₃ or ionic liquids, may improve sustainability. Furthermore, the electrophilic reactivity of 2-hydroxybenzoic acid necessitates protection of the phenolic -OH group during Friedel-Crafts steps to prevent undesired side reactions.
Cross-Coupling Reactions for Chlorophenyl Integration
Transition-metal-catalyzed cross-coupling reactions offer precise control over aryl-aryl bond formation, making them ideal for introducing the 4-chlorophenyl group.
Ullmann-Type Coupling
Ullmann reactions facilitate coupling between aryl halides and phenolic hydroxyl groups. A copper-catalyzed approach could directly introduce the 4-chlorophenyl group to 2-hydroxybenzoic acid. However, regioselectivity challenges may arise due to competing ortho/para substitution.
Multi-Step Synthesis via Ester Intermediates
Esterification of the carboxylic acid group simplifies handling during subsequent reactions, as demonstrated in the synthesis of methyl 4-chloro-2-hydroxybenzoate (Ambeed, 5106-98-9).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 95% |
| Hydrolysis | H₂SO₄, H₂O, 25°C | 98% |
Kolbe-Schmitt Reaction and Derivatives
The Kolbe-Schmitt reaction introduces carboxyl groups onto phenolic substrates under high-pressure CO₂. Adapting this method, 4-(4-chlorophenyl)phenol could be carboxylated to yield the target compound.
Procedure and Challenges
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Substrate: 4-(4-Chlorophenyl)phenol
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Conditions: CO₂ pressure (5–10 atm), 120–150°C, potassium hydroxide catalyst
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Challenge: The electron-withdrawing chloro group may deactivate the aromatic ring, necessitating higher temperatures or alternative catalysts.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of discussed methods based on yield, scalability, and environmental impact:
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-ketobenzoic acid or 4-(4-Chlorophenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-(4-Aminophenyl)-2-hydroxybenzoic acid or 4-(4-Thiophenyl)-2-hydroxybenzoic acid.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Hydroxybenzoic Acid (CAS: 99-96-7)
- Structure : Lacks the 4-chlorophenyl group, featuring only a hydroxyl group at position 3.
- Properties : Lower molecular weight (138.12 g/mol) and higher hydrophilicity compared to 4-(4-chlorophenyl)-2-hydroxybenzoic acid.
- Applications : Primarily used in food preservation and cosmetic formulations .
2-((4-Chlorophenyl)acetyl)benzoic Acid
- Structure : Contains a 4-chlorophenylacetyl group instead of a direct 4-chlorophenyl substitution.
- Properties : Increased lipophilicity due to the acetyl spacer. Used as an intermediate in antihistamine synthesis (e.g., Azelastine HCl) .
4-(7-Chloroquinolin-4-ylamino)-2-hydroxybenzoic Acid
- Structure: Integrates a 7-chloroquinoline moiety, enhancing π-π stacking interactions in protein binding.
- Applications : Key component in hybrid molecules targeting anticancer pathways .
2-(4-Chloro-2-methoxyphenyl)benzoic Acid
Pharmacological Activity
- Key Insight : The addition of electron-withdrawing groups (e.g., nitro, sulfonyl) enhances binding affinity to targets like STAT3, while methoxy groups reduce reactivity .
Biological Activity
4-(4-Chlorophenyl)-2-hydroxybenzoic acid, also known by its chemical formula C13H9ClO3, is an organic compound that has gained attention for its potential biological activities. This compound features a hydroxy group and a chlorophenyl group attached to a benzoic acid structure, which may influence its interaction with biological systems. Preliminary studies indicate that it may possess anti-inflammatory, analgesic, and possibly anticancer properties.
- Molecular Weight : Approximately 248.66 g/mol
- Appearance : White crystalline solid
- Solubility : Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory effects. Its structural similarity to other bioactive compounds allows it to interact with various biological targets, although specific mechanisms of action remain to be elucidated. The compound's potential as an analgesic agent has also been suggested, warranting further investigation into its therapeutic applications.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Contains one hydroxy group on the benzene ring | Widely used in pain relief and anti-inflammatory treatments |
| 4-Hydroxybenzoic Acid | Hydroxy group at the para position | Precursor for preservatives; used in cosmetics |
| 5-(4-Chlorophenyl)-2-hydroxybenzoic Acid | Additional ethylpyrimidine substituent | Potentially higher biological activity due to additional functional groups |
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For example, derivatives of hydroxybenzoic acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity Studies : Research involving derivatives of benzoic acid has revealed varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of cell viability in breast cancer cell lines .
- Mechanistic Insights : Although direct mechanistic studies on this compound are lacking, related compounds have been shown to induce apoptosis in cancer cells through pathways involving BAX and Bcl-2 gene expression modulation .
Q & A
Q. How can researchers optimize the synthesis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid?
Methodological Answer: Synthesis optimization involves selecting appropriate coupling reactions and purification strategies. For instance:
- Suzuki-Miyaura Cross-Coupling : Use a palladium catalyst to couple 4-chlorophenylboronic acid with a brominated 2-hydroxybenzoic acid precursor under inert conditions (e.g., N₂ atmosphere) .
- Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95% purity threshold) .
- Yield Improvement : Optimize reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:halide precursor) to minimize side products .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic functional group replacements:
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Halogen Swaps : Replace Cl with F or Br to assess effects on receptor binding (e.g., fluorine’s electronegativity enhances hydrogen bonding) .
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Hydroxyl Group Methylation : Compare anti-inflammatory activity of the parent compound with its methyl ether derivative using COX-2 inhibition assays .
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Table: Comparative Bioactivity of Derivatives
Derivative IC₅₀ (COX-2 Inhibition) LogP Parent (Cl, OH) 12.3 µM 3.2 4-Fluoro analog 8.7 µM 2.9 2-Methoxy analog 25.1 µM 3.6
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer: Contradictions often arise from varying reaction conditions. To reconcile
- Control Experiments : Replicate reactions under standardized conditions (e.g., solvent = DMF, catalyst = Pd(PPh₃)₄).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated byproducts in cross-coupling reactions) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) affecting yield .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Electrophilic Sites : The chlorine atom at the para position activates the phenyl ring for NAS. Computational modeling (DFT) can map electron density to predict regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Kinetic Studies : Monitor reaction progress via in situ IR to determine rate constants (k) under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
